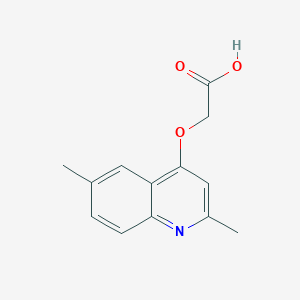

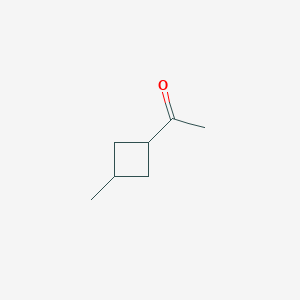

![molecular formula C13H18N4OS B2389042 4-{5-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-1,3-thiazol-2-yl}morpholine CAS No. 955976-54-2](/img/structure/B2389042.png)

4-{5-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-1,3-thiazol-2-yl}morpholine

Vue d'ensemble

Description

4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine is a heterocyclic compound that features a morpholine ring, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials .

Biology

Its ability to form stable complexes with metals makes it useful in the study of metalloproteins and metalloenzymes .

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular potential againstMycobacterium tuberculosis .

Mode of Action

It is known that treatment of similar compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at c5 . This could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is characterized by lower binding free energy . This suggests that the compound may interact with similar biochemical pathways.

Pharmacokinetics

Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.

Action Environment

Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as bromomethyl derivatives, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamide precursors with α-haloketones under acidic or basic conditions.

Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings can be coupled through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a thiazole derivative in the presence of a suitable base.

Formation of the Morpholine Ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles in the presence of suitable bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield reduced forms of the pyrazole or thiazole rings .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its use in the preparation of various heterocyclic systems.

Thiazole Derivatives: Compounds containing the thiazole ring, which are widely used in medicinal chemistry for their biological activity.

Morpholine Derivatives: Compounds containing the morpholine ring, which are used in various industrial and pharmaceutical applications.

Uniqueness

The uniqueness of 4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine lies in its combination of three distinct heterocyclic rings within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields .

Propriétés

IUPAC Name |

4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-10-7-11(2)17(15-10)9-12-8-14-13(19-12)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKKXHRZIVGFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CN=C(S2)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321723 | |

| Record name | 4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

955976-54-2 | |

| Record name | 4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)

![5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2388966.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)

![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)

![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)